REACTION_SMILES
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[CH2:1]([N:2]=[CH:6][c:7]1[c:8]([CH:21]2[CH2:22][CH2:23]2)[cH:9][c:10]([C:17]([F:18])([F:19])[F:20])[cH:11][c:12]1[C:13]([F:14])([F:15])[F:16])[CH2:3][CH2:4][CH3:5].[ClH:24].[OH2:25]>>[CH:6]([c:7]1[c:8]([CH:21]2[CH2:22][CH2:23]2)[cH:9][c:10]([C:17]([F:18])([F:19])[F:20])[cH:11][c:12]1[C:13]([F:14])([F:15])[F:16])=[O:25]
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Name
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Type
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product
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Smiles
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O=Cc1c(C2CC2)cc(C(F)(F)F)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |